Handelin

Descripción general

Descripción

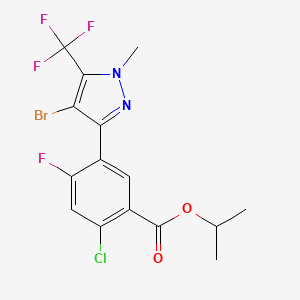

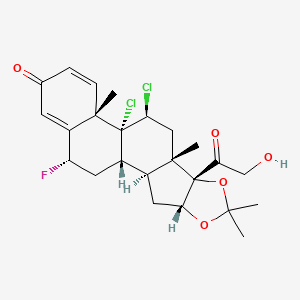

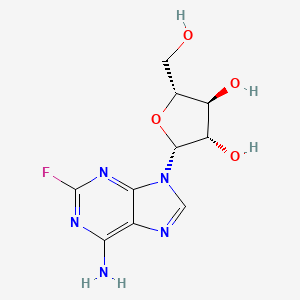

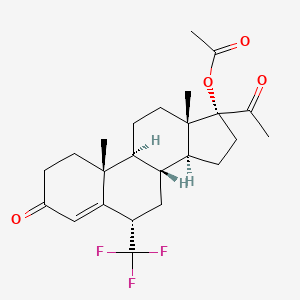

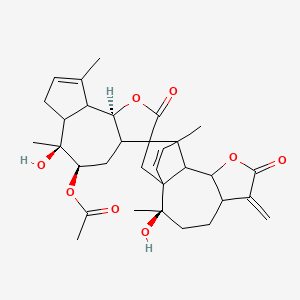

Handelin is a guaianolide dimer from Chrysanthemum boreale . It has potent anti-inflammatory activity by down-regulating NF-κB signaling and pro-inflammatory cytokine production . It has a molecular weight of 552.66 and its IUPAC name is (3S,3aR,3a’S,4S,6R,6aR,6’R,6a’R,9aR,9bR,9’R,9a’R,9b’R)-6,6’-dihydroxy-6,6’,9,9’-tetramethyl-3’-methylene-2,2’-dioxo-2’,3a,3’,3a’,4,5,5’,6,6a,6’,7,9a,9b,9’,9a’,9b’-hexadecahydro-4’H-spiro [azuleno [4,5-b]furan-3,10’- [9,6a]ethanoazuleno [4,5-b]furan]-4-yl acetate .

Molecular Structure Analysis

The molecular structure of Handelin has been established by the x-ray structural method . The InChI code for Handelin is 1S/C32H40O8/c1-15-7-8-19-21 (15)24-22 (20 (38-17 (3)33)13-29 (19,5)36)32 (27 (35)40-24)14-31-12-11-28 (32,4)25 (31)23-18 (9-10-30 (31,6)37)16 (2)26 (34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 .

Chemical Reactions Analysis

Handelin has been found to have significant effects on reducing reactive oxygen species (ROS) generation . It also has been shown to improve many behaviors related to healthspan, including increased pharyngeal pumping and body movement .

Physical And Chemical Properties Analysis

Handelin has a molecular weight of 552.66 . It is practically insoluble (0.083 g/L) at 25 ºC . Its density is 1.34±0.1 g/cm^3 at 20 ºC 760 Torr .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Handelin, a guaianolide dimer from Chrysanthemum boreale, has been shown to exhibit significant anti-inflammatory activity. This compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in mouse macrophage RAW 264.7 cells by downregulating the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it suppresses the induction of pro-inflammatory cytokines TNF-α and IL-1β. These effects are attributed to the inhibition of NF-κB signaling and the activation of mitogen-activated protein kinases, including ERK and JNK signaling pathways. The oral administration of handelin has also been reported to inhibit acute inflammation in various models, suggesting its potential as a therapeutic agent for inflammatory diseases (Pyee et al., 2014).

Isolation from Chrysanthemum boreale

Handelin has been isolated from the flowers of Chrysanthemum boreale, alongside a mixture of n-hydrocarbons and n-hydrocarbon alcohols, β-sitosterol, and β-sitosterol glucoside. The isolation and structural analysis of handelin were performed using advanced spectroscopic techniques, including 1H-and 11C-NMR. Despite its significant biological activity, handelin was found inactive in in vitro anti-tumor assays, highlighting its specificity towards inflammatory pathways without evident anti-cancer activity (Kang et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Handelin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.